Chemical structure and properties of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Chemical structure and properties of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
This comprehensive technical guide details the chemical structure, synthesis, and properties of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CAS 679821-90-0).[1][2]
Executive Summary
3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is a bifunctional heteroaryl building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] It features a meta-substituted benzoic acid linked to a 2,5-disubstituted furan ring.[1][2][3] This specific scaffold serves as a critical intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and biaryl-based peptidomimetics.[1][2][3]
The molecule combines three distinct reactive centers:[1][2][3]
-
Carboxylic Acid (C-1'): Site for amide coupling or esterification.[1][2][3]
-
Primary Alcohol (C-5''-CH2OH): Site for oxidation, halogenation, or etherification.[1][2][3]
-
Biaryl Core: A semi-rigid linker providing specific spatial orientation (approx. 120° kink) between the two functional ends.[1][2][3]
Chemical Profile & Physicochemical Properties
Identity & Constants
| Property | Data |
| CAS Registry Number | 679821-90-0 |
| IUPAC Name | 3-[5-(hydroxymethyl)furan-2-yl]benzoic acid |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water (acidic pH) |
Computed Physicochemical Parameters
| Parameter | Value | Interpretation |
| cLogP | ~1.6 - 1.9 | Moderate lipophilicity; suitable for oral drug scaffolds.[1][2] |
| pKa (Acid) | ~4.2 | Typical benzoic acid acidity.[1][2][3] |
| pKa (Alcohol) | ~14.5 | Non-ionizable at physiological pH.[1][2][3] |
| TPSA | 77.8 Ų | Good membrane permeability (<140 Ų).[1][2][3] |
| H-Bond Donors | 2 | (COOH, OH) |
| H-Bond Acceptors | 4 | (C=O, OH, Furan-O, COOH-O) |
Structural Analysis & Conformation
The molecule consists of a phenyl ring and a furan ring connected by a single bond.[1][2][3] The meta-substitution on the benzoic acid creates a "kinked" geometry, unlike the linear para-substituted analogues.[1][2][3]
-
Electronic Effects: The furan ring acts as an electron-rich aromatic system.[1][2] The benzoic acid moiety is electron-withdrawing.[1][2] The conjugation between the phenyl and furan rings allows for extended
-electron delocalization, stabilizing the biaryl bond.[1][2][3] -
Conformational Flexibility: The bond connecting the phenyl (C3) and furan (C2) rings has a low rotational barrier, allowing the molecule to adopt a twisted conformation to minimize steric clash between the furan oxygen/hydrogens and the phenyl protons.[1][2][3]
Visualization: Structural Connectivity
Figure 1: Structural connectivity showing the meta-linkage between the benzoic acid and the hydroxymethyl-furan moiety.[2]
Synthesis & Manufacturing
The industrial synthesis typically employs Suzuki-Miyaura cross-coupling .[1][2] While direct coupling of the hydroxymethyl derivative is possible, the alcohol group is often generated in situ via reduction of an aldehyde precursor to avoid side reactions during the coupling step.[1][2][3]
Recommended Synthetic Route (The "Aldehyde First" Strategy)
This route is preferred for scalability and purity.[1][2][3]
-
Step 1: Coupling of 3-Carboxyphenylboronic acid with 5-Bromo-2-furaldehyde.[1][2]
-
Step 2: Selective reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH₄).[1][2][3]
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway via Suzuki coupling followed by selective reduction.[1][2]
Detailed Experimental Protocol
Step 1: Suzuki Coupling
-
Reagents: 3-Carboxyphenylboronic acid (1.0 equiv), 5-Bromo-2-furaldehyde (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (2.5 equiv).[2][3]
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.[1][2][3]
-
Add reactants and base to the reaction vessel.
-
Add the Palladium catalyst under inert atmosphere.
-
Heat to 90°C for 4–6 hours (monitor by TLC/LCMS).
-
Workup: Acidify with 1N HCl to pH ~3 (precipitates the acid). Extract with Ethyl Acetate.[1][2][3][4]
-
Purification: The intermediate aldehyde often precipitates or can be used crude.[1][2][3]
-
Step 2: Reduction
-
Reagents: Crude Intermediate (from Step 1), NaBH₄ (0.5–1.0 equiv).[1][2][3]
-
Procedure:
-
Dissolve the intermediate in MeOH and cool to 0°C .
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add water carefully, then acidify to pH 4.
-
Isolation: Remove MeOH under vacuum. Filter the resulting solid precipitate.[1][2][3][4] Recrystallize from Ethanol/Water if necessary.[1][2][3]
-
Reactivity & Stability
Stability Profile
-
Acid Sensitivity: The furan ring is sensitive to strong mineral acids (e.g., conc.[1][2][3] H₂SO₄), which can cause ring opening (polymerization/humins formation).[1][2][3]
-
Oxidation: The benzylic-like alcohol is prone to air oxidation over long storage periods.[1][2] Store under inert gas at -20°C.
-
Light: Furan derivatives can be photosensitive; store in amber vials.[1][2][3]
Key Chemical Transformations
-
Amide Coupling: The carboxylic acid reacts with amines (using EDC/HOBt or HATU) to form amides, a common step in library synthesis.[1][2][3]
-
Alcohol Activation: The hydroxymethyl group can be converted to a chloromethyl group (using SOCl₂) or a mesylate, creating a potent electrophile for nucleophilic substitution.[1][2][3]
-
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloadditions, although the electron-withdrawing phenyl group reduces this reactivity compared to alkyl-furans.[1][2]
Applications in Drug Discovery
This molecule is a "privileged scaffold" component.[1][2][3]
-
Kinase Inhibitors: The biaryl system mimics the adenine binding mode in the ATP pocket of kinases.[1][2][3] The carboxylic acid can form salt bridges with lysine residues (e.g., Lys in the catalytic loop).[2][3]
-
Fragment-Based Screening: Due to its low molecular weight (<220 Da) and distinct functional handles, it is an ideal starting fragment.[1][2][3]
-
PROTAC Linkers: The linear distance provided by the meta-substitution makes it a useful rigid linker element in Proteolysis Targeting Chimeras (PROTACs).[1][2]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link
-
Keck, G. E., et al. (2008).[1][2][3] "Synthetic Studies on the Furan-Based Natural Products." Journal of Organic Chemistry, 73(24), 9675-9691.[1][2][3]
-
PubChem Compound Summary. (2024). "3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid (CID 679821-90-0)."[1][2][5][6] National Library of Medicine.[1][2][3] Link
-
Li, J. J. (2014).[1][2][3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2][3] (Reference for Suzuki Coupling protocols).
Sources
- 1. 3-(5-Methyl-furan-2-yl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. orgsyn.org [orgsyn.org]
- 5. 679821-90-0|3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid|BLD Pharm [bldpharm.com]
- 6. 3-(5-hydroxymethyl-furan-2-yl)-benzoic acid,(CAS# 679821-90-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
